Triisobutylchlorosilane

Catalog No.
S1504863
CAS No.
13154-25-1
M.F
C12H27ClSi
M. Wt
234.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triisobutylchlorosilane

CAS Number

13154-25-1

Product Name

Triisobutylchlorosilane

IUPAC Name

chloro-tris(2-methylpropyl)silane

Molecular Formula

C12H27ClSi

Molecular Weight

234.88 g/mol

InChI

InChI=1S/C12H27ClSi/c1-10(2)7-14(13,8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3

InChI Key

TZPZCTBZJKZFGY-UHFFFAOYSA-N

SMILES

CC(C)C[Si](CC(C)C)(CC(C)C)Cl

Canonical SMILES

CC(C)C[Si](CC(C)C)(CC(C)C)Cl

Chlorotriisobutylsilane is not found naturally and is synthesized in laboratories. Its importance lies in its ability to react with various functional groups, making it a valuable building block for the creation of more complex silicon-containing molecules [].


Molecular Structure Analysis

The key feature of chlorotriisobutylsilane's structure is the silicon (Si) atom bonded to a chlorine (Cl) atom and three bulky isobutyl groups [(CH₃)₂CHCH₂-] []. This combination creates a molecule with steric hindrance, meaning the bulky isobutyl groups cause crowding around the central silicon atom, influencing its reactivity.

Here are some notable aspects of its structure:

  • Tetrahedral geometry: The silicon atom forms four bonds in a tetrahedral arrangement, with the chlorine and three isobutyl groups occupying the four bonding sites [].
  • Asymmetry: The arrangement of the three isobutyl groups is not symmetrical, leading to a chiral center in some cases. This chirality can be important for certain applications [].

Chemical Reactions Analysis

Chlorotriisobutylsilane participates in various chemical reactions, including:

  • Synthesis: It is commonly prepared by the reaction of triisobutylaluminum with silicon tetrachloride (SiCl₄) [].

(CH₃)₂CHCH₂-Al + SiCl₄ → C₁₂H₂₇ClSi + 3 AlCl₃

  • Nucleophilic substitution: The chlorine atom can be readily replaced by other nucleophiles (electron-rich species) due to the Si-Cl bond's polarity. This allows for the formation of diverse organosilicon compounds [].

C₁₂H₂₇ClSi + Nu⁻ → C₁₂H₂₇SiNu + Cl⁻ (Nu⁻ represents the nucleophile)

  • Hydrolysis: Chlorotriisobutylsilane reacts with water to form triisobutylsilanol (C₁₂H₂₈OSi) and hydrochloric acid (HCl) [].

C₁₂H₂₇ClSi + H₂O → C₁₂H₂₈OSi + HCl

Note

Due to the reactive nature of chlorotriisobutylsilane, these reactions typically require controlled conditions to achieve desired products.


Physical And Chemical Properties Analysis

  • Melting point: Not readily available.
  • Boiling point: Around 200 °C (at reduced pressure) [].
  • Solubility: Insoluble in water but soluble in organic solvents like hexane and toluene [].
  • Stability: Sensitive to moisture and readily hydrolyzes in water [].

Chlorotriisobutylsilane itself does not have a known biological mechanism of action. However, its role lies in serving as a precursor for the synthesis of more complex molecules with potential biological applications [].

Chlorotriisobutylsilane is a flammable liquid and can irritate skin and eyes. It is crucial to handle it with proper personal protective equipment (PPE) in a well-ventilated fume hood [].

  • Flammability: Flash point below room temperature (around -20 °C) [].
  • Toxicity: Data on specific toxicity is limited, but it is recommended to handle it with caution due to its potential for irritation.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

13154-25-1

Dates

Modify: 2023-08-15

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